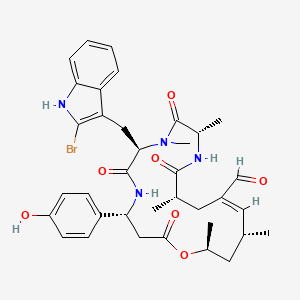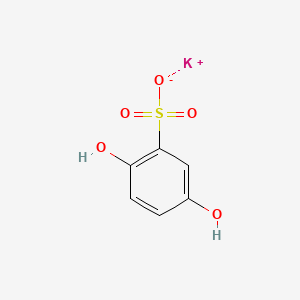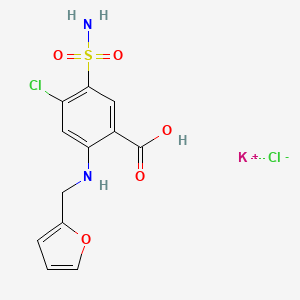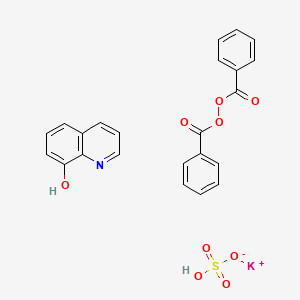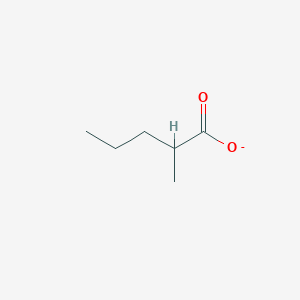
2-Methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 2-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a methyl-branched fatty acid anion, a monocarboxylic acid anion and a short-chain fatty acid anion. It is a conjugate base of a 2-methylvaleric acid.
Scientific Research Applications
Enzyme Activity and Metabolic Studies
- 2-Methylpentanoate has been studied for its effects on enzyme activities in the brain. It was found that certain 2-oxo acids like 2-oxo-4-methylpentanoate can affect enzymes such as pyruvate dehydrogenase and fatty acid synthetase in rat brains, which has implications for understanding metabolic diseases like phenylketonuria and maple-syrup-urine disease (Clark & Land, 1974).
Influence on Insulin Secretion and Metabolism
- Research indicates that compounds like oxo-4-methylpentanoate can promote GABA (gamma-aminobutyric acid) metabolism in islets and stimulate insulin secretion, which is significant for understanding diabetes and insulin management (Pizarro-Delgado et al., 2009).
Applications in Fragrance and Toxicology
- Studies have evaluated the safety and applications of 2-methylpropyl pentanoate in fragrance, assessing aspects like genotoxicity and environmental safety. These findings are important for the use of such compounds in consumer products (Api et al., 2020).
Wine Aroma and Sensory Analysis
- This compound derivatives have been examined for their role in wine aroma, particularly the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wines. Their distribution and impact on wine's sensory properties highlight their importance in food science and flavor analysis (Lytra et al., 2012).
Antifungal Activity
- A dihydropyrrole derivative of this compound has shown in vitro antifungal activity against various species, such as Candida and Aspergillus, suggesting potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Antitumor Activity
- The anti-tumor activity of 2-propylpentanoic acid, a related compound, has been investigated in human glioma cell lines, indicating potential applications in cancer therapy (Chen & Chen, 2009).
Angiogenesis Inhibition
- Valproic acid, a derivative of this compound, has been found to inhibit angiogenesis in vitro and in vivo, relevant for cancer research and therapy (Michaelis et al., 2004).
properties
Molecular Formula |
C6H11O2- |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
2-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-M |
SMILES |
CCCC(C)C(=O)[O-] |
Canonical SMILES |
CCCC(C)C(=O)[O-] |
synonyms |
2-methylvalerate 2-methylvaleric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



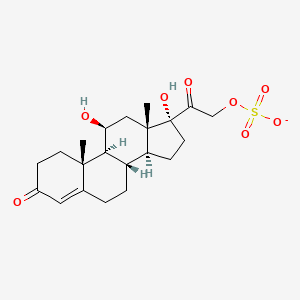

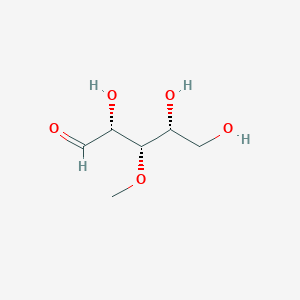
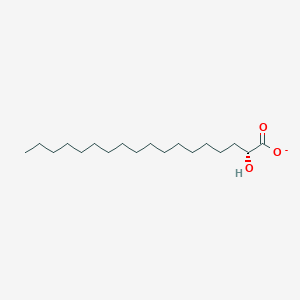
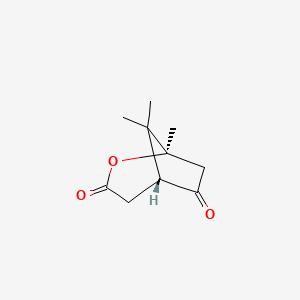

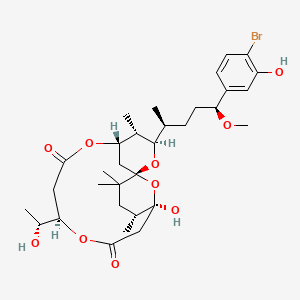

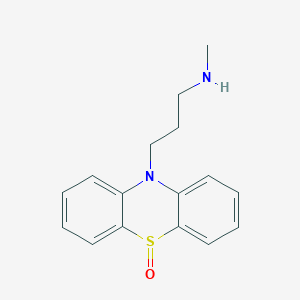
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
